molecular formula C10H12N4NaO9P B1675532 Xanthosine 5'-monophosphate disodium salt CAS No. 25899-70-1

Xanthosine 5'-monophosphate disodium salt

Cat. No.: B1675532
CAS No.: 25899-70-1
M. Wt: 386.19 g/mol
InChI Key: FVWNNNBCIYRTSW-GWTDSMLYSA-M
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Biochemical Analysis

Biochemical Properties

Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is an intermediate in the purine metabolism pathway. It is generated from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase (IMPDH). This compound interacts with various enzymes and proteins, including ribavirin and mycophenolate mofetil, which are inhibitors of IMPDH

Cellular Effects

Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a critical role in the synthesis of DNA, RNA, and proteins, which are vital for cell function and proliferation . The compound’s impact on nucleotide metabolism can enhance the antitumor immune response by maintaining the concentrations of important metabolites such as adenosine and ATP .

Molecular Mechanism

At the molecular level, Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is an intermediate in the rate-limiting step of guanosine monophosphate synthesis, catalyzed by IMPDH . The compound’s interaction with IMPDH inhibitors, such as ribavirin and mycophenolate mofetil, can disrupt nucleotide synthesis and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, and can be used for extended periods

Dosage Effects in Animal Models

The effects of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired outcomes . It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.

Metabolic Pathways

Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is involved in the purine metabolism pathway. It is synthesized from inosine-5’-monophosphate by IMPDH and further converted to guanosine monophosphate . This pathway is crucial for maintaining nucleotide homeostasis and regulating metabolic flux .

Transport and Distribution

Within cells and tissues, Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its biological activity .

Subcellular Localization

The subcellular localization of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is critical for its function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects in the appropriate cellular context.

Chemical Reactions Analysis

Types of Reactions

Xanthosine-5’-monophosphate disodium salt undergoes various chemical reactions, including:

    Oxidation: Conversion to guanosine monophosphate.

    Substitution: Formation of derivatives by substituting functional groups on the xanthine ring.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xanthosine-5’-monophosphate disodium salt is unique due to its role as an intermediate in the purine metabolism pathway. Its conversion to guanosine monophosphate is a rate-limiting step, making it a crucial compound in nucleotide biosynthesis .

Properties

CAS No.

25899-70-1

Molecular Formula

C10H12N4NaO9P

Molecular Weight

386.19 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H13N4O9P.Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1

InChI Key

FVWNNNBCIYRTSW-GWTDSMLYSA-M

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+]

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+]

Appearance

Solid powder

25899-70-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-XMP Sodium;  L XMP Sodium;  LXMP Sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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